N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzodioxole moiety at the 4-position and an isoxazole-5-carboxamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-13(11-3-4-15-21-11)17-14-16-9(6-22-14)8-1-2-10-12(5-8)20-7-19-10/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXVIRNNLHUVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then subjected to thiazole formation through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide has been investigated for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. Key findings include:
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents.
- Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in breast cancer cells (e.g., MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM .
The compound exhibits a range of biological activities:
-
Anticancer Properties :
- Induces apoptosis and inhibits cell growth in various cancer cell lines.
- Demonstrates significant activity against specific cancer types, including breast and prostate cancer.
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies indicate potential antimicrobial effects against various pathogens, warranting further investigation into its use as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, with observed increases in pro-apoptotic factors .
Case Study 2: Anti-inflammatory Mechanism
In another study examining the anti-inflammatory properties, researchers synthesized several analogs of the compound and tested their COX-II inhibitory activity. One derivative exhibited an IC50 value of 0.72 μM, demonstrating superior efficacy compared to established anti-inflammatory drugs like Celecoxib .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole-Thiazole Cores
Several compounds share the benzodioxole-thiazole backbone but differ in substituents and appended functional groups:
Key Observations :
Isoxazole-Containing Analogues
Compounds with isoxazole moieties highlight the role of this heterocycle in modulating electronic and steric properties:
Key Observations :
Thiazole Carboxamide Derivatives
N-substituted thiazole carboxamides provide insights into synthetic strategies and substituent effects:
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an isoxazole group. These structural components are critical for its biological activity. The molecular formula is , with a molecular weight of 250.28 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole and isoxazole components may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : The compound may modulate various signaling pathways that are crucial for tumor growth.
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds similar to this compound. For example:
- Cell Line Studies : A study evaluated the cytotoxic effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines using SRB assays. The compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components are believed to enhance its ability to inhibit microbial growth:
- In Vitro Studies : Research indicates that derivatives containing the benzo[d][1,3]dioxole moiety demonstrate significant antimicrobial activity against various bacterial strains .
Case Studies
Case Study 1: Cytotoxicity Assessment
A recent study focused on the synthesis and evaluation of similar compounds highlighted their effectiveness against specific cancer types. The synthesized derivatives showed varying degrees of cytotoxicity across different cell lines, suggesting that structural modifications can significantly impact biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins involved in cancer progression. These studies revealed that the compound effectively binds to targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth regulation .
Q & A
Basic: What are the recommended methods for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:
- Coupling Reactions: Use coupling agents like EDCI or HOBt to link the thiazole and isoxazole-carboxamide moieties .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .
- Catalysis: Microwave-assisted synthesis reduces reaction time and improves yields compared to conventional heating .
- Purification: Column chromatography or recrystallization from ethanol ensures high purity (>95%) .
Optimization Strategies:
- Monitor intermediates via thin-layer chromatography (TLC) .
- Adjust reaction pH (6–8) to minimize side-product formation .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the benzo[d][1,3]dioxole protons resonate at δ 6.8–7.1 ppm .
- Infrared Spectroscopy (IR): Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and isoxazole (C-O-C at ~1200 cm⁻¹) groups .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for validating stereochemistry .
- Mass Spectrometry (HRMS): Determines molecular weight (e.g., [M+H]+ at m/z 397.05) .
Basic: What preliminary biological assays are recommended to evaluate the compound's bioactivity?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Testing: Broth microdilution assays against E. coli or C. albicans assess minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition) quantify target engagement .
- Cytotoxicity: Compare results with structurally similar compounds (e.g., thiadiazole derivatives) to establish baseline activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed biological activities?
Methodological Answer:
SAR Workflow:
Synthesize Analogues: Modify substituents (e.g., replace benzo[d][1,3]dioxole with fluorophenyl groups) .
Biological Testing: Compare IC₅₀/MIC values across analogues.
Statistical Analysis: Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity .
Example Findings:
| Functional Group | Biological Impact (vs. Parent Compound) | Source |
|---|---|---|
| Thiazole → Thiadiazole | Increased antimicrobial activity | |
| Isoxazole → Oxadiazole | Reduced cytotoxicity | |
| Benzo[d][1,3]dioxole → CF₃ | Enhanced kinase inhibition |
Advanced: What strategies resolve discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., RPMI-1640 media) to reduce variability .
- Mechanistic Validation: Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) data to confirm target specificity .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify trends .
Advanced: How can computational modeling predict binding interactions with biological targets like kinases or enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding poses with kinase ATP-binding pockets (PDB: 1M17) .
- MD Simulations: GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Thr766 of EGFR) using Schrödinger .
Key Findings:
- The carboxamide group forms H-bonds with kinase hinge regions .
- Benzo[d][1,3]dioxole engages in π-π stacking with hydrophobic residues .
Advanced: What analytical approaches address conflicting data in reaction mechanisms during synthesis?
Methodological Answer:
- Isotope Labeling: Track reaction pathways using ¹⁵N-labeled intermediates .
- Kinetic Studies: Vary temperature (25–80°C) and monitor rates via HPLC to deduce rate-limiting steps .
- DFT Calculations: Gaussian09 calculates transition-state energies to validate proposed mechanisms .
Advanced: How to design experiments to assess metabolic stability and toxicity profiles early in development?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition: Fluorescent assays (e.g., CYP3A4) predict drug-drug interaction risks .
- hERG Assay: Patch-clamp electrophysiology evaluates cardiac toxicity potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
